γ-Helix Induction Propensity: Adm Residue vs. All Other Known Cα-Tetrasubstituted α-Amino Acids
The 2-aminoadamantane-2-carboxylic acid (Adm) residue—the deprotected form of the target compound—is demonstrated to be the most effective building block for γ-helix induction among all Cα-tetrasubstituted α-amino acids investigated to date. Single-crystal X-ray diffraction of the -CO-(Adm)₂-NH- sequence reveals folding into a regular, incipient γ-helix, whereas all other homo-dipeptides from Cα-tetrasubstituted α-amino acids (e.g., Aib, Ac₈c, c³Val) adopt either β-turn or fully extended conformations [1]. Density functional theory (DFT) conformational energy calculations on terminally blocked homo-peptides (n = 2–8) fully confirm the crystallographic data and support the view that Adm is uniquely effective for γ-helix induction, albeit with a limited length due to an anti-cooperative effect [1].
| Evidence Dimension | Conformational folding preference (crystal state and DFT-calculated) of homo-dipeptide sequences |
|---|---|
| Target Compound Data | -CO-(Adm)₂-NH- folds into regular, incipient γ-helix |
| Comparator Or Baseline | Homo-dipeptides from Aib, Ac₈c, c³Val, and other Cα-tetrasubstituted α-amino acids: adopt β-turn or fully extended (C₅) conformation |
| Quantified Difference | Qualitative conformational switch from β-turn/extended to γ-helix; DFT calculations indicate γ-helix stability in Adm oligomers up to n ≈ 6–8 residues |
| Conditions | Solution-phase synthesis; single-crystal X-ray diffraction; DFT conformational energy calculations (terminally blocked homo-peptides, n = 2–8) |
Why This Matters
For peptide chemists designing structurally defined foldamers or γ-helix mimetics, the Adm scaffold is the only validated Cα-tetrasubstituted building block that reliably delivers γ-helical architecture; any generic substitution loses this unique folding outcome.
- [1] Mazzier D, et al. En route towards the peptide γ-helix: X-ray diffraction analyses and conformational energy calculations of Adm-rich short peptides. J Pept Sci. 2017;23(4):346-362. PMID: 28004461. View Source
